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molecular formula C8H9NO B1581754 Indolin-6-OL CAS No. 4770-37-0

Indolin-6-OL

Cat. No. B1581754
M. Wt: 135.16 g/mol
InChI Key: JWLQULBRUJIEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05256799

Procedure details

To a stirred mixture of 5.8 g of the crude acid above, 65 ml of methanol was added dropwise 5 ml of trifluoromethanesulfonic acid. This mixture was stirred and heated under reflux for 12 hr when TLC (silica gel developed with HOAc/MeOH/CH2Cl2 1:5:45 or 10% triethylamine in ethanol) showed little starting material left. The reaction mixture was cooled, diluted with 75 ml of saturated sodium bicarbonate solution and cooled overnight in the refrigerator. The solid was collected to give 4.3 g of still damp black material. This solid was chromatographed on 100 ml of silica gel packed in 5% methanol/methylene chloride. Elution with 200 ml of 10% methanol/methylene chloride gave 2.7 g (theory from 6-hydroxy indoline 5: 5.46 g or 49% for the two steps) of impure product.
[Compound]
Name
crude acid
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
HOAc MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].FC(F)(F)S(O)(=O)=O.[CH3:11][C:12](O)=O.CO.[CH2:17](Cl)Cl.C([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])C>C(O)C.C(=O)(O)[O-].[Na+]>[OH:2][C:1]1[CH:24]=[C:23]2[C:11]([CH2:26][CH2:25][NH:22]2)=[CH:12][CH:17]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
crude acid
Quantity
5.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
HOAc MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O.CO.C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight in the refrigerator
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
to give 4.3 g of still damp black material
CUSTOM
Type
CUSTOM
Details
This solid was chromatographed on 100 ml of silica gel
WASH
Type
WASH
Details
Elution with 200 ml of 10% methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2CCNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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